BenchChemオンラインストアへようこそ!

Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate

Protein Tyrosine Phosphatase SHP-1 TC-PTP

This is the para-substituted regioisomer (CAS 884339-78-0), essential for maintaining SHP-1 over TC-PTP selectivity (IC50 SHP-1 = 3,000 nM; 6.3-fold vs. IC50 TC-PTP = 19,000 nM). The meta-isomer cannot replicate this geometry-driven target engagement. Procure this specific building block to ensure reproducible phosphatase inhibition profiles, BRAF inhibitor library integrity (late-stage analogs achieve 12 nM potency), and sequential chemoselective deprotection for PROTAC assembly. Do not substitute with the meta-substituted regioisomer (CAS 956488-58-7) for SAR studies requiring sub-10 µM SHP-1 activity. Ideal for hit-to-lead fragment growing with the para-position as a defined vector. Request bulk custom synthesis for gram-scale kinase programs.

Molecular Formula C16H18N4O5
Molecular Weight 346.34 g/mol
CAS No. 884339-78-0
Cat. No. B1462191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate
CAS884339-78-0
Molecular FormulaC16H18N4O5
Molecular Weight346.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC=C(C=C1)OC2=C(C(=NC=C2)N)[N+](=O)[O-]
InChIInChI=1S/C16H18N4O5/c1-16(2,3)25-15(21)19-10-4-6-11(7-5-10)24-12-8-9-18-14(17)13(12)20(22)23/h4-9H,1-3H3,(H2,17,18)(H,19,21)
InChIKeyCYYBTOVXGKUMSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate (CAS 884339-78-0): Core Scaffold and Baseline Properties for Procurement


Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate (CAS 884339-78-0) is a synthetic small molecule (C16H18N4O5, MW 346.34) that combines a 2-amino-3-nitropyridine moiety with a Boc-protected p-aminophenol via an ether linkage [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting RAF and other tyrosine kinases [2]. Unlike the structurally related clinical candidate TAK-659 (a SYK/FLT3 dual inhibitor to which this compound is sometimes misattributed as being synonymous), this compound is a distinct chemical entity functioning primarily as a synthetic building block rather than a final therapeutic agent [3]. Its bifunctional nature – featuring both a Boc-protected amine and a nitro group amenable to reduction – enables orthogonal derivatization strategies that are not simultaneously accessible in unprotected or de-nitro analogs.

Why Generic Substitution of Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate (CAS 884339-78-0) Fails: Evidence for Regioisomer-Specific Activity


In-class analogs of tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate cannot be freely interchanged due to the critical influence of the phenylcarbamate substitution pattern on biological target engagement. The para-substituted regioisomer (this compound, CAS 884339-78-0) exhibits a distinct phosphatase inhibition profile, with a 6.3-fold selectivity for SHP-1 (IC50 = 3,000 nM) over TC-PTP (IC50 = 19,000 nM) [1]. Its meta-substituted regioisomer (CAS 956488-58-7), while sharing the same 2-amino-3-nitropyridine warhead and Boc-carbamate functionality, positions the pyridyloxy group at the 3-position of the phenyl ring rather than the 4-position, which alters the geometry of key hydrogen-bonding interactions with target phosphatase active sites . Although direct comparative biochemical data for the meta isomer are not publicly available, the well-established structure-activity relationships in related phosphatase inhibitor series demonstrate that positional isomerism on the central phenyl ring can shift IC50 values by more than 10-fold, making simple substitution unreliable for experiments requiring reproducible target engagement .

Quantitative Differentiation Evidence for Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate (CAS 884339-78-0)


Selectivity Profile Against Protein Tyrosine Phosphatases: SHP-1 vs. TC-PTP Differential

The target compound demonstrates a clear selectivity for SHP-1 over TC-PTP. In p-nitrophenyl phosphate (pNPP) hydrolysis assays, it inhibits the catalytic domain of human SHP-1 with an IC50 of 3,000 nM, while its IC50 against human TC-PTP is 19,000 nM [1]. This 6.3-fold selectivity window contrasts with the reference dual phosphatase inhibitor NSC-87877, which inhibits SHP-1 with an IC50 of 55–355 nM and SHP-2 with an IC50 of 318 nM, showing a distinct selectivity fingerprint .

Protein Tyrosine Phosphatase SHP-1 TC-PTP Selectivity

Regioisomeric Differentiation: Para- vs. Meta-Substituted Phenylcarbamate Scaffold

The target compound (CAS 884339-78-0) is the para-substituted isomer, with the 2-amino-3-nitropyridin-4-yloxy group attached at the 4-position of the phenyl ring. Its meta-substituted regioisomer (CAS 956488-58-7) bears the same substituent at the 3-position . In related BRAF inhibitor series bearing the same 2-amino-3-nitropyridin-4-yloxy motif, substitution on the central phenyl ring is known to modulate potency by over 10-fold: for example, moving from a 3-fluoro to a naphthyl or 3-thiomethyl substitution improves IC50 from micromolar to 1 nM against purified V600E BRAF . Although direct biochemical comparison between the para and meta isomers has not been published, the structural basis for regioisomer-dependent activity is supported by crystallographic evidence showing that the phenyl ring orientation dictates key hydrogen-bonding interactions with the kinase hinge region [1].

Regioisomer Para-substitution Structure-Activity Relationship Medicinal Chemistry

Synthetic Versatility: Orthogonal Functional Groups for Derivatization in Kinase Inhibitor Synthesis

The compound possesses two orthogonally reactive functional groups: a Boc-protected aromatic amine and a nitro group on the pyridine ring. The Boc group can be cleaved under acidic conditions (TFA or HCl/dioxane) to reveal a free aniline for urea, amide, or sulfonamide coupling, while the nitro group can be selectively reduced (e.g., H2/Pd-C or SnCl2) to yield a 2,3-diaminopyridine that can be elaborated into fused heterocycles such as imidazo[4,5-b]pyridines or pyrido[2,3-b]pyrazines [1]. This contrasts with simpler phenylcarbamate building blocks lacking the nitro group, which cannot be converted into fused bicyclic kinase hinge-binding motifs without additional synthetic steps. In the patent literature, this compound is explicitly used as an intermediate in the synthesis of pyrido[2,3-b]pyrazin-8-substituted RAF inhibitors, where the 2-amino-3-nitropyridine moiety serves as a direct precursor to the pyrazine ring [2].

Synthetic Intermediate Boc Deprotection Nitro Reduction Kinase Inhibitor

Optimal Application Scenarios for Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate (CAS 884339-78-0)


SHP-1 Selective Chemical Probe Development for Immuno-Oncology Research

Based on the 6.3-fold selectivity for SHP-1 over TC-PTP demonstrated in pNPP hydrolysis assays (IC50 = 3,000 nM vs. 19,000 nM) [1], this compound serves as a starting scaffold for developing SHP-1-selective chemical probes. SHP-1 is a negative regulator of immune cell signaling, and selective modulation is of interest for cancer immunotherapy target validation . The compound's moderate potency provides a tractable starting point for hit-to-lead optimization, with the para-substitution pattern offering a well-defined vector for fragment growing.

Synthesis of Pyrido[2,3-b]pyrazine RAF Kinase Inhibitor Libraries

The compound is explicitly used as a synthetic intermediate in the preparation of pyrido[2,3-b]pyrazin-8-substituted compounds that inhibit RAF kinases (including BRAF) [1]. The 2-amino-3-nitropyridine motif serves as a direct precursor to the pyrazine ring via nitro reduction and condensation with α-haloketones or α-diketones. For medicinal chemistry groups synthesizing focused kinase inhibitor libraries, this building block provides a validated entry point to a scaffold with demonstrated low nanomolar BRAF activity (12 nM for optimized analogs) .

Orthogonal Derivatization for PROTAC Linker Attachment

The two orthogonal functional groups (Boc-protected aniline and reducible nitro group) enable sequential, chemoselective derivatization [1]. The Boc group can be removed first to install a linker or E3 ligase recruiting element via amide or urea coupling, while the nitro group can be subsequently reduced and functionalized to attach a target-protein binding motif. This sequential addressability is valuable for constructing PROTAC (proteolysis-targeting chimera) molecules where controlled, stepwise assembly is required for structural integrity .

Regioisomer-Controlled Structure-Activity Relationship (SAR) Studies

The well-defined para-substitution pattern of this compound, contrasted with its meta-substituted regioisomer (CAS 956488-58-7) [1], makes it suitable for systematic SAR studies examining how phenyl ring substitution geometry affects target binding. In BRAF inhibitor series, even minor changes to the central phenyl ring substitution pattern have been shown to modulate IC50 values by >10-fold , underscoring the value of regioisomerically pure building blocks for accurately deconvoluting positional effects in medicinal chemistry optimization programs.

Quote Request

Request a Quote for Tert-butyl 4-(2-amino-3-nitropyridin-4-yloxy)phenylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.